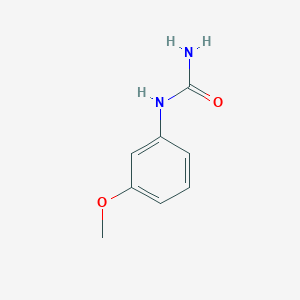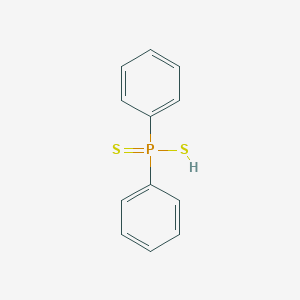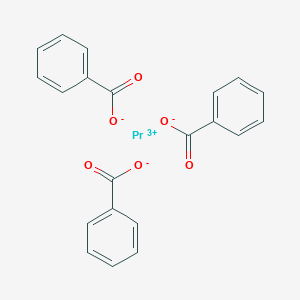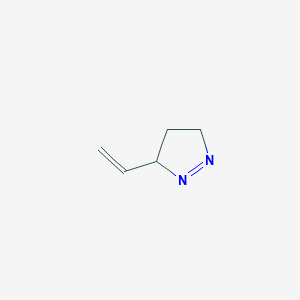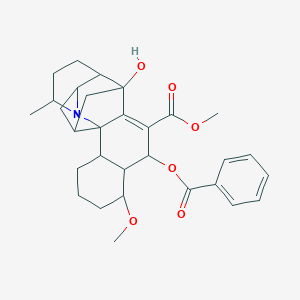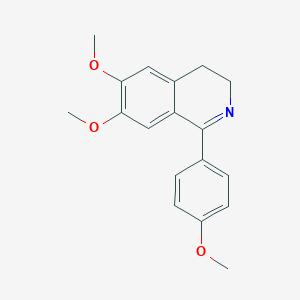
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline (DMIQ) is a chemical compound that belongs to the isoquinoline family. It is a synthetic alkaloid that has been studied for its potential applications in medicinal chemistry. DMIQ has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has also been found to exhibit antiviral activity against the influenza virus and herpes simplex virus. In addition, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline is not fully understood. However, it has been proposed that 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The antiviral activity of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline is thought to be due to its ability to inhibit viral replication by targeting the viral polymerase. The anti-inflammatory effects of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline are believed to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. In addition, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has also been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline also has limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its activity. In addition, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. One direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. This could lead to the development of more effective cancer treatments that target specific pathways involved in cancer cell growth and proliferation. Another direction is to explore the potential of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline as a treatment for viral infections, particularly in light of the current COVID-19 pandemic. Finally, future studies could focus on the development of new synthetic analogues of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline that exhibit improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid and sodium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction. The final product is obtained in good yield and purity, making it suitable for further studies.
Propiedades
Número CAS |
15462-83-6 |
|---|---|
Nombre del producto |
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline |
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO3/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18/h4-7,10-11H,8-9H2,1-3H3 |
Clave InChI |
UQYSBDOHIQHGKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC |
Sinónimos |
6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDROISOQUINOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



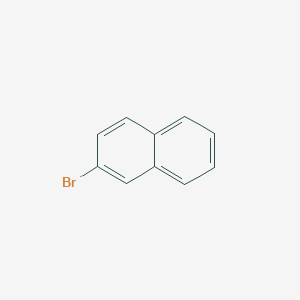
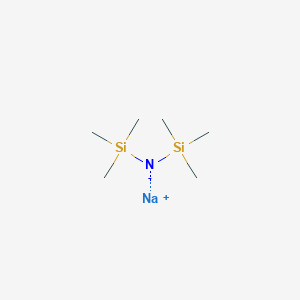
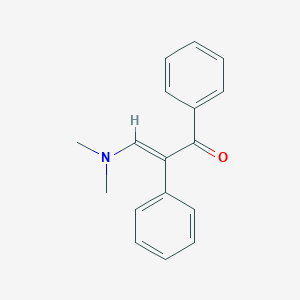
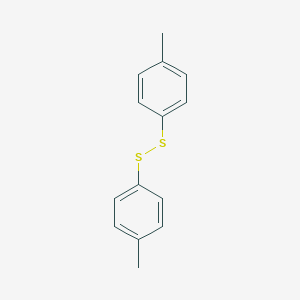
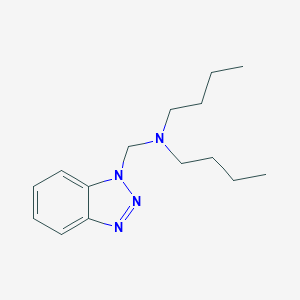
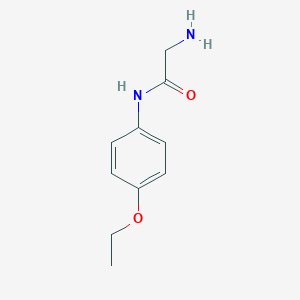
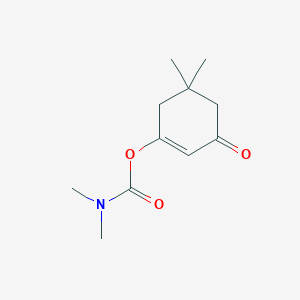
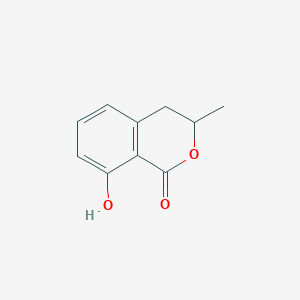
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
